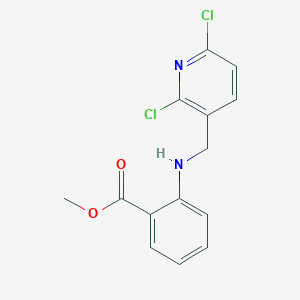

Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate

Description

Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate is a sulfonylurea herbicide, structurally characterized by a benzoate ester core linked to a 2,6-dichloropyridin-3-ylmethylamino group. This compound belongs to a class of agrochemicals designed to inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis in plants . Its primary use is attributed to its selective herbicidal activity, particularly against broadleaf weeds and grasses in cereal crops. The dichloropyridine moiety enhances its stability and bioavailability, while the methyl ester group improves solubility for field application .

Properties

Molecular Formula |

C14H12Cl2N2O2 |

|---|---|

Molecular Weight |

311.2 g/mol |

IUPAC Name |

methyl 2-[(2,6-dichloropyridin-3-yl)methylamino]benzoate |

InChI |

InChI=1S/C14H12Cl2N2O2/c1-20-14(19)10-4-2-3-5-11(10)17-8-9-6-7-12(15)18-13(9)16/h2-7,17H,8H2,1H3 |

InChI Key |

ZEKJMXQYKVMYPG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NCC2=C(N=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Aminomethylation of 2,6-Dichloropyridine Derivatives

A common approach starts with 2,6-dichloropyridine substituted at the 3-position, which undergoes chloromethylation or bromomethylation to introduce a benzylic halide. This intermediate is then reacted with methyl 2-aminobenzoate under nucleophilic substitution conditions.

-

- 2,6-Dichloropyridin-3-ylmethyl halide (chloride or bromide)

- Methyl 2-aminobenzoate

- Base such as potassium carbonate or sodium bicarbonate

- Solvent: polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)

- Temperature: ambient to reflux conditions

Mechanism:

The amino group of methyl 2-aminobenzoate attacks the benzylic halide, displacing the halogen and forming the secondary amine linkage.

Palladium-Catalyzed C–N Cross-Coupling

An alternative and more modern method involves palladium-catalyzed amination (Buchwald–Hartwig amination) of 2,6-dichloropyridin-3-yl halides with methyl 2-aminobenzoate.

- Catalysts and Ligands:

- Pd(OAc)2 (2 mol%)

- Bidentate phosphine ligands such as BINAP or DPPP (2 mol%)

- Bases:

- Potassium carbonate or potassium phosphate

- Solvent:

- Dry toluene or 1,4-dioxane

-

- Inert atmosphere (argon or nitrogen)

- Heating at 75–130 °C for 16–36 hours

-

- High yields (often >90%)

- Mild conditions compatible with sensitive functional groups

- Good regioselectivity and functional group tolerance

One-Pot Synthesis via Hydroxylamine Intermediates

Some protocols utilize hydroxylamine intermediates derived from nitro-substituted pyridines, followed by reduction and subsequent acylation or esterification steps to generate the amine functionality.

-

- Reduction of nitro-2,6-dichloropyridine derivatives to hydroxylamines using hydrazine monohydrate and Rh/C catalyst under mild conditions.

- Reaction of hydroxylamine with methyl chloroformate to form carbamate intermediates.

- Subsequent coupling with methyl 2-aminobenzoate or related esters.

-

- Typically moderate to good (60–70%)

- Notes:

- Reaction times and stoichiometry require careful control to avoid side products.

- Purification often involves silica gel chromatography.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2,6-Dichloropyridin-3-ylmethyl halide, base | DMF/THF, reflux or ambient | 60–80 | Simple, straightforward | Possible side reactions |

| Palladium-Catalyzed Cross-Coupling | Pd(OAc)2, BINAP/DPPP, K2CO3, toluene | 75–130 °C, inert atmosphere | 85–98 | High yield, mild conditions | Requires expensive catalysts |

| Hydroxylamine Intermediate Route | Hydrazine monohydrate, Rh/C, methyl chloroformate | Ambient to 70 °C, multi-step | 60–70 | Useful for sensitive substrates | Multi-step, longer reaction time |

Research Findings and Optimization Notes

- Catalyst Loading: Low catalyst loading (1–2 mol%) is sufficient for palladium-catalyzed methods, optimizing cost-efficiency without compromising yield.

- Base Selection: Potassium carbonate is preferred for its mildness and effectiveness in promoting amination reactions.

- Solvent Effects: Dry toluene and 1,4-dioxane provide optimal solubility and reaction kinetics; polar aprotic solvents favor nucleophilic substitution pathways.

- Temperature Control: Elevated temperatures (up to 130 °C) accelerate cross-coupling but require inert atmosphere to prevent catalyst degradation.

- Purification: Flash chromatography on silica gel using hexanes/ethyl acetate mixtures is standard to isolate pure product with Rf values around 0.27 (hexanes:EtOAc 3:2).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other methyl benzoate derivatives, particularly sulfonylurea herbicides and pyridine/pyrimidine-based agrochemicals. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Methyl 2-(((2,6-Dichloropyridin-3-yl)methyl)amino)benzoate and Analogues

Key Findings from Comparative Analysis

Structural Influence on Activity :

- The 2,6-dichloropyridine group in the target compound provides superior metabolic stability compared to methoxy-substituted pyrimidines (e.g., bensulfuron-methyl) .

- Fluorine or trifluoromethyl groups (e.g., in haloxyfop-methyl) enhance lipid solubility, improving foliar absorption .

Mode of Action :

- Sulfonylurea derivatives (e.g., bensulfuron-methyl) and the target compound inhibit ALS, but differences in substituents affect binding kinetics. For instance, the dichloropyridine group in the target compound may confer stronger hydrophobic interactions with ALS compared to dimethoxypyrimidine .

Synthetic Pathways: The target compound’s synthesis likely involves nucleophilic substitution between 2,6-dichloro-3-aminomethylpyridine and methyl 2-aminobenzoate. In contrast, haloxyfop-methyl derivatives are synthesized via palladium-catalyzed cross-coupling (e.g., as in ), which introduces fluorinated groups .

Environmental and Selectivity Profiles :

- Compounds with methyl ester termini (e.g., tribenuron-methyl) exhibit faster soil degradation compared to ethyl or propyl esters, reducing environmental persistence .

Biological Activity

Methyl 2-(((2,6-dichloropyridin-3-yl)methyl)amino)benzoate, with the molecular formula C14H12Cl2N2O2, is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a methyl ester group, a dichloropyridine moiety, and an amino group. These structural elements contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H12Cl2N2O2 |

| Molecular Weight | 311.2 g/mol |

| IUPAC Name | methyl 2-[(2,6-dichloropyridin-3-yl)methylamino]benzoate |

| InChI Key | ZEKJMXQYKVMYPG-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity of the compound to these targets can modulate their activity, leading to various pharmacological effects. Studies suggest that compounds with similar structures may exhibit significant antimicrobial and anticancer properties due to their ability to interfere with cellular processes.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. A study comparing various derivatives found that compounds containing dichloropyridine structures often show enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The exact IC50 values for this compound are yet to be established but are expected to be in a similar range as other derivatives tested.

Anticancer Activity

The compound's potential anticancer activity has been investigated through various in vitro assays. Similar compounds have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis or cell cycle arrest. For instance, derivatives of dichloropyridine have demonstrated IC50 values as low as 10 µM against specific cancer cell lines.

Case Studies

- Antiparasitic Activity : A study evaluated the antiparasitic effects of related compounds against Trypanosoma brucei and Plasmodium falciparum. The results indicated that structural modifications similar to those in this compound could enhance efficacy while reducing cytotoxicity towards mammalian cells .

- Enzyme Inhibition : Another investigation focused on the inhibition of hexokinase in Plasmodium falciparum, which is crucial for ATP generation during the parasite's lifecycle. Compounds structurally related to this compound exhibited significant inhibition rates, suggesting a potential pathway for therapeutic development against malaria.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| Methyl 2-amino benzoate | Contains an amino group on the benzene ring | Basic antimicrobial properties |

| 3,6-Dichloropicolinic acid | Contains a pyridine ring with chlorine substituents | Herbicidal activity |

| N-(6-Chloro-pyridin-3-yl)-N'-hydroxyurea | Contains a urea functional group | Potential applications in cancer therapy |

This compound stands out due to its dual functional groups (amine and ester), which may enhance its biological activity compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.